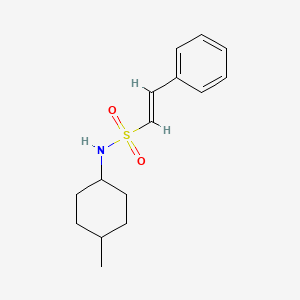

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

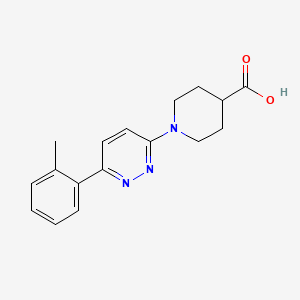

“(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide” is an organic compound containing a cyclohexane ring, a phenyl group, and a sulfonamide group . The (E) denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with a phenyl ethene sulfonamide . The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The cyclohexane ring in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . The methyl group attached to the cyclohexane ring can occupy an axial or equatorial position, with the equatorial position being more stable due to less steric hindrance .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the double bond in the ethene group could participate in addition reactions . The sulfonamide group could also be involved in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyclohexane ring could influence its boiling point and melting point . The sulfonamide group could contribute to its solubility in water .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Sulfonamide compounds have been explored for their role in catalysis and chemical synthesis. For instance, sulfonamide-substituted iron phthalocyanines have shown remarkable stability under oxidative conditions, which makes them potential candidates for oxidation catalysts. Such compounds have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).

Pharmaceutical and Biological Applications

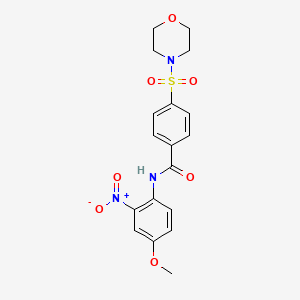

Sulfonamide derivatives have been synthesized and evaluated for their biological activities. For example, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are significant for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Material Science and Photodynamic Therapy

In material science and photodynamic therapy, new zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, which are crucial for Type II photodynamic therapy mechanisms, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).

Antimicrobial Activity

Sulfonamide molecules have also been explored for their antimicrobial properties. A study on novel sulfonamide derivatives showed significant antibacterial and antifungal activities against a variety of microorganisms, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWJIYSILKIDI-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)

![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)